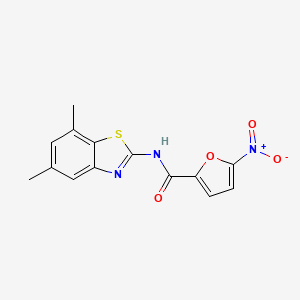

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-7-5-8(2)12-9(6-7)15-14(22-12)16-13(18)10-3-4-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWPPRJTQDDBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The methylation of the benzothiazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Formation of Nitrofuran Moiety: The nitrofuran moiety is synthesized by nitration of furan-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid.

Coupling Reaction: The final step involves the coupling of the dimethylbenzothiazole derivative with the nitrofuran moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It may inhibit key pathways in microbial and cancer cells, leading to cell death or growth inhibition.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzothiazole-Nitrofuran Scaffolds

Table 1: Key Structural and Bioactive Differences

*Estimated based on structurally related compounds in ; †Molecular weights approximated from structural analogs.

Key Observations :

Substituent Effects: The 5,7-dimethyl substituents in the target compound enhance hydrophobicity (higher logP vs. Chlorine substituents (e.g., 4,7-dichloro in CAS 862807-45-2) increase molecular weight and electron-withdrawing effects, which may alter binding kinetics but reduce solubility . Bioisosteric replacements (e.g., pyridine in Compound 3, methoxy in Compound 4) retain inhibitory activity while modifying steric and electronic profiles, enabling evasion of resistance mechanisms .

Functional Group Impact: The 5-nitrofuran moiety is critical for redox cycling and generating reactive oxygen species (ROS), leading to microbial cell death . Carboxamide vs. carbohydrazide: Unlike the carbohydrazide derivative in (N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide), the carboxamide group in the target compound reduces hydrogen-bonding capacity, favoring passive diffusion over target-specific interactions .

Analogs with Divergent Scaffolds

- Thiazolylmethylcarbamates (): These analogs (e.g., compounds w–z) feature larger, multi-ring systems with hydroperoxide or ureido groups. Their complexity increases topological polar surface area (>129 Ų), limiting bioavailability compared to the simpler benzothiazole-nitrofuran scaffold .

- Compound 6 (N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide): Despite lacking nitrofuran, its intrinsic fluorescence and unique bicyclic structure enable alternative mechanisms, such as membrane disruption .

Research Findings and Implications

- Antimicrobial Activity : The target compound’s MIC (30–70 µg/mL) aligns with bioisosteres (Compounds 3–4) but suggests off-target effects, as IC₅₀ values for sortase inhibition (73–170 µM) exceed MIC thresholds . This implies additional mechanisms, such as membrane destabilization or interference with electron transport chains.

- Selectivity : The 5-nitrofuran group’s prevalence in primary hits (1% of 1,904 hits vs. 0.09% in screened libraries) underscores its role in selective toxicity .

- Synthetic Accessibility : The target compound’s scaffold is more synthetically tractable than thiazolylmethylcarbamates, enabling scalable production for preclinical studies .

Actividad Biológica

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

Synthesis and Structural Characteristics

The compound features a benzothiazole moiety linked to a nitrofuran structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield derivatives with enhanced pharmacological properties. The compound's structure can be characterized by various spectroscopic methods including NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following table summarizes key findings from these evaluations:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Induces apoptosis via AKT/ERK inhibition |

| B7 | A549 | 2.0 | Inhibits cell migration and inflammatory cytokines |

| B8 | H1299 | 2.5 | Promotes cell cycle arrest |

Case Study: In a recent experiment, compound B7 was found to significantly inhibit the proliferation of cancer cells at concentrations as low as 1 µM. It also reduced levels of inflammatory markers IL-6 and TNF-α in macrophage models, suggesting dual anti-inflammatory and anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been explored through assays measuring cytokine levels in response to treatment. In vitro studies indicated that the compound effectively downregulated pro-inflammatory cytokines in RAW264.7 macrophages.

The mechanism by which N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exerts its effects likely involves interaction with specific cellular targets such as enzymes or receptors involved in cancer cell survival and inflammation. The presence of the nitrofuran group may enhance its reactivity and binding affinity to these targets.

Research Findings

Extensive research has been conducted on benzothiazole derivatives over the past two decades, highlighting their diverse biological activities:

- Antitumor Properties: Numerous studies have reported that modifications to the benzothiazole nucleus can significantly enhance anticancer activity against various tumor types .

- Mechanistic Insights: Investigations into the signaling pathways affected by these compounds have revealed that they can inhibit critical pathways like AKT and ERK, leading to reduced cell viability and increased apoptosis in cancer cells.

- Selectivity: The selectivity of these compounds towards cancerous versus healthy cells has been assessed using MTT assays, demonstrating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.